2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-14-2-4-18-15(8-14)17-9-16(12-1-3-19-20(7-12)26-11-25-19)23-24(17)21(27-18)13-5-6-28-10-13/h1-8,10,17,21H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDECNOZHZRSSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CSC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from various research efforts.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 372.85 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known for their roles in enhancing biological activity through various mechanisms.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
- Receptor Interaction : Structure-activity relationship (SAR) studies have revealed that the presence of chlorine and thiophene groups significantly enhances binding affinity to target receptors, which is crucial for therapeutic efficacy against conditions like anxiety and seizures .
Biological Activity Data
The following table summarizes key biological activities reported for this class of compounds:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Cytotoxicity | Normal Cell Line | >150 | |
| Receptor Binding | BDZ Receptors | High Affinity |
Case Studies
Several studies have focused on the biological activity of compounds structurally related to our target compound:
- Synthesis and Anticancer Activity : A study synthesized derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer effects against various cell lines. The results indicated significant antiproliferative activity with low cytotoxicity towards normal cells .
- Structure Activity Relationship Studies : Research highlighted how modifications at specific positions on the benzodiazepine scaffold enhanced receptor affinity and biological activity, demonstrating that halogen substitutions could optimize therapeutic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, which is notable for its fused heterocyclic systems. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The thiophen-3-yl group in the target compound distinguishes it from analogs like the thiophen-2-yl isomer in . Thiophene orientation influences π-π stacking and receptor binding, though specific data for these compounds is lacking .
- Chlorine substitution at position 9 (target compound) vs. 7,9-dichloro in may alter electronic properties and metabolic stability. Dichloro derivatives often exhibit enhanced lipophilicity and resistance to oxidative metabolism .
However, the pyrazolo-benzoxazine core may confer distinct pharmacokinetic profiles due to increased rigidity and hydrogen-bonding capacity .
Synthetic and Crystallographic Insights: Synthesis of related pyrazolo-benzoxazines often employs cyclocondensation reactions (e.g., ), but the target compound’s route remains undocumented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
